molecular formula C12H12N4O2 B14668374 Naphthalene-1,2-dicarbohydrazide CAS No. 50984-60-6

Naphthalene-1,2-dicarbohydrazide

Cat. No.: B14668374
CAS No.: 50984-60-6
M. Wt: 244.25 g/mol
InChI Key: ORMZYGJRKGAFJQ-UHFFFAOYSA-N
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Description

Naphthalene-1,2-dicarbohydrazide is a naphthalene derivative featuring two carbohydrazide (-CONHNH₂) groups at the 1 and 2 positions of the aromatic ring. These analogs are widely studied for applications in antimicrobial agents, anticancer therapies, and organic synthesis intermediates . The carbohydrazide functional group distinguishes it from other derivatives by introducing hydrazine-based reactivity, which may influence solubility, stability, and bioactivity.

Properties

CAS No.

50984-60-6

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

naphthalene-1,2-dicarbohydrazide

InChI

InChI=1S/C12H12N4O2/c13-15-11(17)9-6-5-7-3-1-2-4-8(7)10(9)12(18)16-14/h1-6H,13-14H2,(H,15,17)(H,16,18)

InChI Key

ORMZYGJRKGAFJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,2-dicarbohydrazide can be synthesized through the reaction of naphthalene-1,2-dicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2-dicarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of naphthalene-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs of naphthalene-1,2-dicarbohydrazide and their functional properties:

Compound Functional Groups Key Properties/Applications References
Naphthalene-1,2-dicarboxylic acid -COOH at 1,2 positions Intermediate in organic synthesis; polar, high solubility in basic media
Naphthalene-1,4-dione Diketone (C=O) at 1,4 positions Antimicrobial, antifungal, and anticancer activities; inhibits bacterial spore germination
Naphthalene-1,8-diamine -NH₂ at 1,8 positions Forms spiro-N,N-ketals and rearranged products in acid-catalyzed reactions
Naphthalene-1,2-dihydrodiol (DIOL) -OH at 1,2 positions (dihydro) Intermediate in PAH catabolism; lower acute toxicity compared to naphthalene
Naphthalene-1,4-dicarbaldehyde -CHO at 1,4 positions Limited toxicity data; used in R&D for organic transformations

Key Observations:

  • Reactivity : Carboxylic acid derivatives (e.g., 1,2-dicarboxylic acid) exhibit high polarity and are intermediates in synthesis, whereas carbohydrazides may offer nucleophilic reactivity due to the hydrazide group.
  • Bioactivity : Naphthalene-1,4-dione derivatives (e.g., compound C3) show broad-spectrum antimicrobial activity (MIC values: 1.22–19.53 µg/mL against Staphylococcus aureus) and disrupt bacterial spore germination . In contrast, DIOL derivatives are less toxic but critical in metabolic pathways .
  • Synthetic Utility : Naphthalene-1,8-diamine reacts with ninhydrin or isatin to form spiro compounds, suggesting that 1,2-dicarbohydrazide could participate in similar cyclization reactions .
Antimicrobial Activity:
  • Naphthalene-1,4-dione derivatives : Compound C3 (2-chloro-3-(piperidin-1-yl)naphthalene-1,4-dione) inhibits Bacillus cereus spore germination by 38% and delays vegetative cell outgrowth, likely due to interference with cell wall synthesis . Derivatives 5a and 5b exhibit MIC values of 1.22 and 19.53 µg/mL against S. aureus, respectively .
  • This compound : While direct data is unavailable, the hydrazide group may enhance interactions with microbial enzymes or DNA, analogous to hydrazide-containing drugs.
Toxicity:
  • DIOL vs. Naphthalene : Naphthalene-1,2-dihydrodiol (DIOL) is less toxic than naphthalene itself, as it bypasses the formation of cytotoxic 1-naphthol metabolites .
  • Naphthalene-1,4-dicarbaldehyde: Limited toxicity data exist, but its classification under acute toxicity (Category 4 for oral, dermal, and inhalation routes) suggests moderate hazard .

Physicochemical Properties

Property This compound (Inferred) Naphthalene-1,2-dicarboxylic acid Naphthalene-1,4-dione
Molecular Weight ~216 (similar to dicarboxylic acid) 216.19 g/mol 172.18 g/mol
Solubility Moderate in polar solvents High in basic aqueous solutions Low in water
Stability Likely hygroscopic due to hydrazide groups Stable under inert conditions Sensitive to redox

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